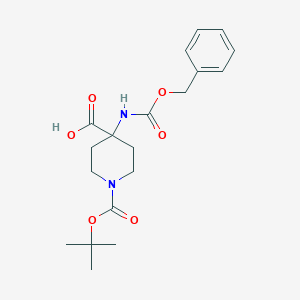

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Description

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 288154-16-5) is a piperidine-based compound featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the amino position and a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen. Its molecular formula is C₁₉H₂₆N₂O₆, with a molecular weight of 378.425 g/mol . This compound is primarily used in peptide synthesis and pharmaceutical intermediates, where its orthogonal protecting groups (Cbz and Boc) allow selective deprotection under mild acidic (Boc) or hydrogenolytic (Cbz) conditions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-9-19(10-12-21,15(22)23)20-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSWVSORYDACRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373460 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-16-5 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288154-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS Number: 288154-16-5) is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 378.42 g/mol

- Purity : ≥97%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Notably, the piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Cholinesterase Inhibition

One of the primary areas of interest is the compound's potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies suggest that compounds with similar structures have shown promising results in inhibiting these enzymes, which are critical in the breakdown of neurotransmitters in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease.

Research Findings

Recent literature has explored various aspects of this compound's biological activity:

-

Inhibition Studies :

- A study indicated that derivatives of piperidine exhibit significant inhibition against AChE and BChE, suggesting that this compound may share similar inhibitory properties .

- The structure-activity relationship (SAR) studies emphasize that modifications on the piperidine ring can enhance selectivity and potency against cholinesterases .

- Neuroprotective Effects :

- Case Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 378.42 g/mol |

| Purity | ≥97% |

| Biological Activity | Observations |

|---|---|

| AChE Inhibition | Significant inhibition noted |

| BChE Inhibition | Potential for therapeutic use |

| Neuroprotective Effects | Positive outcomes in models |

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. The piperidine ring is a common motif in many drugs, particularly those targeting the central nervous system. The benzyloxycarbonyl (Cbz) group serves as a protective group that can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Case Study: Synthesis of Piperidine Derivatives

Recent studies have demonstrated its utility in synthesizing piperidine derivatives with enhanced biological activity. For example, researchers have utilized this compound to create novel analgesics and anti-inflammatory agents by modifying the piperidine core and introducing various substituents at strategic positions .

Peptide Synthesis

The compound is also utilized as a building block in peptide synthesis. The presence of the carboxylic acid allows for coupling reactions with amino acids, facilitating the formation of peptide bonds.

Application Example: Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be used as a protected amino acid. Its stability under various reaction conditions makes it an ideal candidate for constructing complex peptides that may exhibit therapeutic properties against diseases such as cancer or diabetes .

Research Applications

In addition to its synthetic applications, 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has been explored in research settings for its potential role in drug discovery and development.

Case Study: Targeting Protein Interactions

Research has indicated that derivatives of this compound can be designed to inhibit specific protein-protein interactions, which are critical in various disease processes. For instance, modifications to the piperidine structure have been investigated for their ability to disrupt interactions between oncogenic proteins, offering a pathway for new cancer therapies .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in creating polymeric materials with specific functionalities.

Example: Functional Polymers

The ability to incorporate piperidine derivatives into polymer backbones allows for the development of smart materials that respond to environmental stimuli. These materials can have applications ranging from drug delivery systems to sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Substitution Patterns

- Boc vs. Cbz Selectivity: Compounds like 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 167263-11-8) replace the Cbz-protected amino group with a benzyl substituent, rendering it unsuitable for sequential deprotection strategies .

- Amino Acid Derivatives: The compound 3-[1-[(Benzyloxy)carbonyl]piperidin-4-yl]-N-(tert-butoxycarbonyl)alanine (CAS: 195877-90-8) incorporates an alanine residue, expanding its utility in peptide backbone elongation .

Commercial Availability

- The target compound is available from suppliers like eMolecules Ambeed (250 mg, ¥29.90–¥83.00) , while analogs such as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS: 10314-98-4) are listed by ChemicalBook for specialized applications .

Key Research Findings

- Orthogonal Protection : The dual Cbz/Boc system enables sequential deprotection, critical for synthesizing complex peptides without side reactions .

- Steric Effects : Derivatives with methylene spacers (e.g., CAS 1192189-66-4) exhibit reduced reactivity in coupling reactions due to increased steric hindrance .

- Solubility: Propanoic acid-containing analogs (e.g., CAS 195877-90-8) show improved aqueous solubility, advantageous for bioconjugation .

Preparation Methods

Stepwise Synthesis from 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

The primary synthetic route involves functionalizing 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a Cbz group. This method, detailed in experimental protocols from Ambeed, proceeds as follows:

-

Reaction Setup :

-

Cbz Protection :

-

Reaction Monitoring :

-

Workup and Purification :

-

DME is evaporated, and the aqueous residue is extracted with ether to remove non-polar impurities.

-

Acidification to pH 4 precipitates the product, which is extracted into ethyl acetate, washed with dilute HCl, water, and brine, then dried and concentrated.

-

Trituration of the oily residue yields 23 g of the target compound.

-

Reaction Mechanism and Conditions

The Cbz protection occurs via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of N-(benzyloxycarbonyloxy)succinimide. The Boc group remains intact due to its stability under basic conditions, as noted in. Key parameters include:

-

Solvent Choice : DME facilitates solubility of both aqueous and organic components, critical for homogeneous reaction conditions.

-

pH Control : Maintaining pH 9.5 ensures the amine remains deprotonated, optimizing reactivity.

Optimization of Reaction Parameters

Reagent Stoichiometry and Temperature

Solvent and Purification Efficiency

-

DME Advantages : As a polar aprotic solvent, DME enhances reagent solubility without hydrolyzing the succinimide ester.

-

Acidification Strategy : Adjusting to pH 4 selectively protonates the carboxylic acid, enabling efficient extraction into ethyl acetate.

Experimental Data and Characterization

Table 1. Synthesis Parameters and Outcomes

Q & A

Q. What are the recommended synthetic routes for 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies for the piperidine and carboxylic acid moieties. Key steps include:

- Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the piperidine nitrogen .

- Cbz Protection: Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) protects the amino group .

- Carboxylic Acid Activation: The carboxylic acid group can be activated using EDCl/HOBt or DCC for subsequent coupling reactions .

Critical Parameters:

- Temperature: Reactions are often conducted at 0–25°C to avoid side reactions.

- Solvents: DCM, THF, or DMF are preferred for solubility and stability.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .

Table 1: Common Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc | Boc₂O, DMAP | DCM | 0–25°C | 70–85 |

| Cbz | Cbz-Cl, NaHCO₃ | THF | RT | 65–80 |

| Acid | EDCl, HOBt, DMF | DMF | RT | 60–75 |

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis of the Boc/Cbz groups .

- Decomposition Risks: Exposure to moisture or light may degrade the compound, forming piperidine derivatives or free carboxylic acids .

Safety Data:

- Hazard Codes: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms Boc/Cbz group integration. Key signals:

- IR: Peaks at ~1700 cm⁻¹ (C=O stretch, ester/carbamate) and ~3300 cm⁻¹ (N-H stretch) .

- MS: ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 319.4 for C₁₈H₂₅N₂O₅⁺) .

Table 2: Key Spectral Data

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.4 (Boc), 5.1–5.3 (Cbz CH₂) | |

| ¹³C NMR | 155–160 ppm (C=O, carbamate) | |

| IR | 1700 cm⁻¹ (C=O) |

Advanced Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Quantum mechanical calculations (DFT) model transition states to identify low-energy pathways for Boc/Cbz protection .

- Solvent Effects: COSMO-RS simulations predict solvent compatibility (e.g., DCM vs. THF) to maximize yield .

- Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) for coupling steps .

Case Study:

ICReDD’s workflow integrates computation and experiment, reducing trial-and-error by 40% in similar carbamate syntheses .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, MeCN/H₂O gradient) to verify purity >98%. Discrepancies often arise from residual solvents or isomers .

- Crystallography: Single-crystal XRD confirms stereochemistry and polymorphic forms, which affect melting points .

- Inter-lab Validation: Collaborate with independent labs to standardize protocols (e.g., heating rate in DSC for melting points) .

Example:

A reported mp range of 162–166°C () vs. "N/A" () suggests variability in crystallization conditions .

Q. What are the implications of the compound’s stereochemistry on its reactivity and potential applications?

Methodological Answer:

- Stereoelectronic Effects: The axial/equatorial orientation of the Cbz and Boc groups influences nucleophilic attack sites (e.g., SN2 vs. SN1 pathways) .

- Drug Design: Piperidine derivatives with cis-carbamate groups show enhanced binding to proteases (e.g., HIV-1 protease inhibitors) .

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers for biological testing .

Table 3: Stereochemical Impact on Reactivity

| Configuration | Reactivity with H₂O | Application Relevance |

|---|---|---|

| cis | Hydrolysis-prone | Prodrug design |

| trans | Stable | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.